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Compound of Interest

Compound Name: 4-Iodoisoxazole

Cat. No.: B1321973 Get Quote

For researchers, scientists, and drug development professionals, the strategic selection of

building blocks is paramount in the efficient synthesis of complex molecules. Among the

plethora of heterocyclic scaffolds, the isoxazole core is a privileged motif in medicinal

chemistry. This guide provides a comprehensive assessment of the versatility of 4-
iodoisoxazole as a key intermediate, offering a comparative analysis of its performance in

pivotal cross-coupling reactions against other alternatives, supported by experimental data and

detailed protocols.

The utility of 4-iodoisoxazole stems from the reactivity of the carbon-iodine bond, which

readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for

the facile introduction of diverse substituents at the C4 position of the isoxazole ring, a crucial

modification in the generation of compound libraries for drug discovery.

Performance in Palladium-Catalyzed Cross-
Coupling Reactions
4-Iodoisoxazole has proven to be an excellent substrate for Suzuki-Miyaura, Sonogashira,

and Heck coupling reactions, consistently providing high yields of the desired products under

relatively mild conditions. Its reactivity surpasses that of its bromo and chloro counterparts, a

trend consistent with the relative bond dissociation energies (C-I < C-Br < C-Cl).
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Comparative Data of 4-Haloisoxazoles in Cross-
Coupling Reactions
The following tables summarize the performance of 4-iodoisoxazole in comparison to 4-

bromo- and 4-chloroisoxazoles in key palladium-catalyzed cross-coupling reactions. The data

highlights the superior reactivity of the iodo derivative, which often translates to higher yields

and milder reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Haloisoxazoles with Phenylboronic Acid

Halogen
at C4

Catalyst
(mol%)

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

Iodo
Pd(PPh₃)

₄ (3)
Na₂CO₃

Toluene/

EtOH/H₂

O

80 2 95 [1][2]

Bromo
Pd(PPh₃)

₄ (5)
Na₂CO₃

Toluene/

EtOH/H₂

O

100 12 70-80 [3]

Chloro

Pd₂(dba)

₃ (5) /

SPhos

(10)

K₃PO₄ Toluene 110 24 40-60 [3]

Table 2: Sonogashira Coupling of 4-Haloisoxazoles with Phenylacetylene
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Haloge
n at C4

Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
Solven
t

Temp.
(°C)

Time
(h)

Yield
(%)

Refere
nce

Iodo

Pd(PPh

₃)₂Cl₂

(2)

CuI (4) Et₃N THF 25 1 98 [2]

Bromo

Pd(PPh

₃)₂Cl₂

(5)

CuI (10) Et₃N DMF 80 8 75-85 [4]

Chloro

Pd₂(dba

)₃ (5) /

XPhos

(10)

CuI (10) Cs₂CO₃
Dioxan

e
120 24 < 20 [5]

Table 3: Heck Coupling of 4-Haloisoxazoles with Styrene

Halogen
at C4

Catalyst
(mol%)

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

Iodo
Pd(OAc)₂

(5)
Et₃N DMF 100 4 92 [2]

Bromo
Pd(OAc)₂

(5)
Et₃N DMA 120 12 60-70 [6][7]

Chloro

Pd₂(dba)

₃ (5) /

P(o-tol)₃

(10)

NaOAc DMA 140 24 < 10 [8]

Synthesis of 4-Iodoisoxazole: A Reliable Precursor
A highly efficient method for the synthesis of 3,5-disubstituted 4-iodoisoxazoles involves the

electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][9] This method is notable for its

mild reaction conditions and excellent yields.
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Synthesis of 4-Iodoisoxazole via Electrophilic Cyclization

Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted
4-Iodoisoxazoles
To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) at

room temperature is added a 1.0 M solution of iodine monochloride in dichloromethane (1.1

mL, 1.1 mmol).[1] The reaction mixture is stirred at room temperature for 1-2 hours, until thin-

layer chromatography (TLC) indicates complete consumption of the starting material. The

reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (10 mL). The

layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is purified by flash column

chromatography on silica gel to afford the desired 4-iodoisoxazole.[1]

General Procedure for Suzuki-Miyaura Coupling of 4-
Iodoisoxazoles
A mixture of the 4-iodoisoxazole (1.0 mmol), the corresponding boronic acid (1.2 mmol),

tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol) is

placed in a reaction vessel. A mixture of toluene, ethanol, and water (4:1:1, 10 mL) is added,

and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 80 °C

and stirred for 2-4 hours.[2] After cooling to room temperature, the mixture is diluted with ethyl

acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is

dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by

column chromatography to give the 4-arylisoxazole.
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Experimental Workflow for Suzuki-Miyaura Coupling

General Procedure for Sonogashira Coupling of 4-
Iodoisoxazoles
To a solution of the 4-iodoisoxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in

anhydrous tetrahydrofuran (10 mL) under an argon atmosphere are added

bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and

triethylamine (2.0 mmol).[2] The reaction mixture is stirred at room temperature for 1-3 hours.

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl

acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column

chromatography to yield the 4-alkynylisoxazole.

General Procedure for Heck Coupling of 4-
Iodoisoxazoles
A mixture of the 4-iodoisoxazole (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05

mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is heated to

100 °C in a sealed tube for 4-6 hours.[2] After cooling, the reaction mixture is diluted with water

(20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are

washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is

purified by flash chromatography to afford the 4-vinylisoxazole.

Alternative Synthetic Strategies for Functionalized
Isoxazoles
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While the functionalization of 4-iodoisoxazole is a powerful strategy, other methods exist for

the synthesis of substituted isoxazoles. These include:

1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with alkynes is a classical and widely

used method for constructing the isoxazole ring.[10] However, this method can sometimes

suffer from regioselectivity issues, depending on the nature of the substituents on both the

nitrile oxide and the alkyne.

Ring Transformation of other Heterocycles: Isoxazoles can be synthesized through the

rearrangement of other heterocyclic systems, such as furans or pyrazoles, under specific

reaction conditions.

Condensation Reactions: The condensation of β-dicarbonyl compounds or their equivalents

with hydroxylamine derivatives can also lead to the formation of the isoxazole core.

The choice of synthetic route ultimately depends on the desired substitution pattern, the

availability of starting materials, and the overall complexity of the target molecule. However, the

versatility and high reactivity of 4-iodoisoxazole in a range of robust cross-coupling reactions

make it a highly valuable and often preferred intermediate in complex molecule synthesis.
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Synthetic Pathways from 4-Iodoisoxazole

Conclusion
4-Iodoisoxazole stands out as a remarkably versatile and efficient building block in the

synthesis of complex, highly substituted isoxazoles. Its superior performance in a range of

palladium-catalyzed cross-coupling reactions, as evidenced by higher yields and milder

reaction conditions compared to other 4-haloisoxazoles, makes it an invaluable tool for

medicinal chemists and synthetic organic chemists. The reliable synthetic route to 4-
iodoisoxazole itself, coupled with its broad applicability in forming carbon-carbon bonds,
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solidifies its position as a key intermediate for the rapid generation of molecular diversity and

the construction of intricate molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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